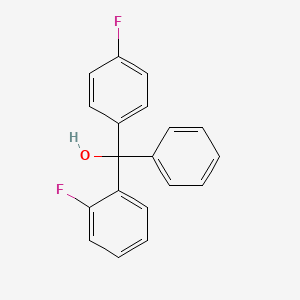
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
Übersicht
Beschreibung
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol: is a chemical compound with the molecular formula C19H14F2O. It is a type of diphenylmethanol derivative, characterized by the presence of fluorine atoms on the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as bis(4-fluorophenyl)methanol, are used as building blocks for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . These drugs primarily target dopamine receptors in the brain, which play a crucial role in regulating mood and behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol typically involves the reaction of fluorobenzene derivatives with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where the fluorobenzene is first converted into a Grignard reagent and then reacted with benzaldehyde to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, especially those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-fluorophenyl)methanol: Another diphenylmethanol derivative with similar structural features but different substitution patterns.
4-Chloro-2-fluorobenzenemethanol: A related compound with chlorine and fluorine substitutions on the benzene ring.
Uniqueness
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSEBRACGMKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2751244.png)
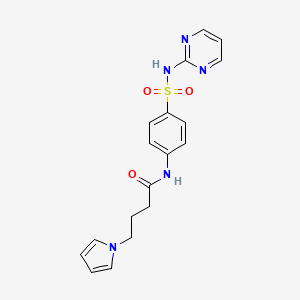
![5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751247.png)
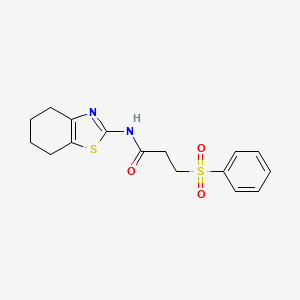
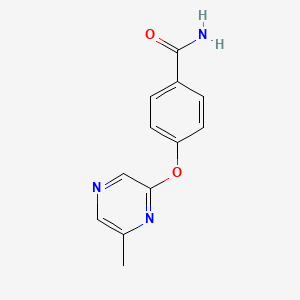
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
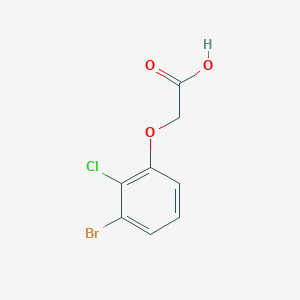
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![5-BENZOYL-3-(BENZENESULFONYL)-N2-[3-(METHYLSULFANYL)PHENYL]THIOPHENE-2,4-DIAMINE](/img/structure/B2751258.png)
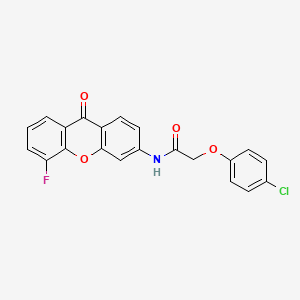
![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
![METHYL 4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2751263.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)
![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2751265.png)
